molecular formula C9H10O2S B1337493 (E)-Ethyl 3-(thiophen-3-yl)acrylate CAS No. 50266-60-9

(E)-Ethyl 3-(thiophen-3-yl)acrylate

Cat. No.: B1337493
CAS No.: 50266-60-9
M. Wt: 182.24 g/mol
InChI Key: JVKOMXUTXGBJFC-ONEGZZNKSA-N
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Description

(E)-Ethyl 3-(thiophen-3-yl)acrylate is an organic compound that belongs to the family of acrylates It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an acrylate moiety

Scientific Research Applications

(E)-Ethyl 3-(thiophen-3-yl)acrylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be employed in the development of bioactive compounds with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of polymers and materials with specific properties, such as conductivity and flexibility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(thiophen-3-yl)acrylate typically involves the reaction of thiophene-3-carbaldehyde with ethyl acrylate in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-(thiophen-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Ethyl 3-(thiophen-3-yl)propanoate.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(thiophen-3-yl)acrylate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

    Methyl (E)-3-(thiophen-3-yl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.

    2-Ethyl hexyl acrylate: Another acrylate compound with different substituents.

Uniqueness: (E)-Ethyl 3-(thiophen-3-yl)acrylate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring conjugated systems or specific reactivity patterns.

Properties

IUPAC Name

ethyl (E)-3-thiophen-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h3-7H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKOMXUTXGBJFC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286735
Record name Ethyl (2E)-3-(3-thienyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123293-66-3
Record name Ethyl (2E)-3-(3-thienyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123293-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-3-(3-thienyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium bis(trimethylsilyl)amide (3.92 g, 19.7 mol) was added to a solution of 18-Crown-6 (9.95 g, 37.6 mmol) and [Bis-(2,2,2 trifluoro-ethoxy)-phosphoryl]-acetic acid ethyl ester (6.54 g, 19.7 mmol) in dry THF (200 mL) at −78° C. After 30 minutes of stirring at this temperature, thiophene-3-carbaldehyde (2.0 g, 19.7 mmol) was added and the reaction was stirred for 3 hours at −780C after which the reaction was quenched with saturated ammonium chloride (200 mL). The reaction mixture was allowed to come to room temperature and was extracted with ethyl acetate (3×250 mL) and the combined organic extracts were washed with 10% HCl (200 mL), brine (200 mL) and dried with MgSO4 Evaporation of the solvent in vacuo gave the crude product that was purified by silica-gel chromatography using a 0-40% ethylacetate-hexane gradient to afford the subtitle compound (2.7 g, 82.7%). MS calculated for C9H10O2S+H: 183, observed: 183; 1H NMR (300 MHz, CDCl3, ppm) 1.31 (t, J=7 Hz, 3H); 4.22 (q, J=7 Hz, 2H); 5.83 (d, J=13 Hz, 1H); 6.87 (d, J=7 Hz, 1H); 7.24-7.28 (m, 1H); 7.54 (dd, J1=5 Hz, J2=1 Hz, 1H); 8.07 (br d, J=3 Hz, 1H).
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
82.7%

Synthesis routes and methods II

Procedure details

To a solution of thiophene-3-carbaldehyde (10 g, 89.3 mmol) in THF (500 mL) at 0° C. was added ethyl (triphenylphosphoranylidene)acetate (35 g, 100.5 mmol) in portions. After stirring overnight, the reaction mixture was concentrated and purified by column chromatography to give the title compound (13.6 g, 83%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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